Azetidin-1-yl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanone
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Overview
Description
Azetidin-1-yl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanone is a complex organic compound that features both azetidine and boronate ester functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of azetidine with 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoyl chloride under basic conditions . The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis of the sensitive boronate ester group.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and relatively recent development. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement and cost reduction.
Chemical Reactions Analysis
Types of Reactions
Azetidin-1-yl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanone can undergo various chemical reactions, including:
Oxidation: The boronate ester group can be oxidized to form boronic acid derivatives.
Reduction: The carbonyl group in the methanone moiety can be reduced to form alcohols.
Substitution: The azetidine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other peroxides in the presence of a catalyst.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Boronic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted azetidine derivatives.
Scientific Research Applications
Azetidin-1-yl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanone has several scientific research applications:
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Used in the development of advanced materials, including polymers and nanomaterials.
Mechanism of Action
The mechanism of action of Azetidin-1-yl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanone is primarily related to its ability to participate in various chemical reactions. The boronate ester group can undergo transesterification and coupling reactions, while the azetidine ring can act as a nucleophile or electrophile in different contexts . These properties make it a versatile intermediate in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
- 2-(azetidin-1-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole
- 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole
- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol
Uniqueness
Azetidin-1-yl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanone is unique due to the combination of the azetidine ring and the boronate ester group. This combination provides a unique set of chemical properties, making it a valuable intermediate in the synthesis of complex organic molecules.
Properties
Molecular Formula |
C16H22BNO3 |
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Molecular Weight |
287.2 g/mol |
IUPAC Name |
azetidin-1-yl-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanone |
InChI |
InChI=1S/C16H22BNO3/c1-15(2)16(3,4)21-17(20-15)13-8-6-12(7-9-13)14(19)18-10-5-11-18/h6-9H,5,10-11H2,1-4H3 |
InChI Key |
KCAZZXXSEIQTIF-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C(=O)N3CCC3 |
Origin of Product |
United States |
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